(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide

Stereochemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide (CAS 152935-62-1) is a low-molecular-weight (MW 187.20 g/mol) heterocyclic compound comprising a benzimidazole core linked via a (Z)-vinyl bridge to a primary amide group. The compound belongs to the benzimidazole acrylamide class, a privileged scaffold in medicinal chemistry known for conferring diverse biological activities, including kinase inhibition, PARP inhibition, and epigenetic modulation.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 152935-62-1
Cat. No. B589695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide
CAS152935-62-1
Synonyms2-Propenamide,3-(1H-benzimidazol-2-yl)-,(Z)-(9CI)
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C=CC(=O)N
InChIInChI=1S/C10H9N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-6H,(H2,11,14)(H,12,13)/b6-5-
InChIKeyCZCVRZIGZRBKNT-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide (CAS 152935-62-1): Procuring the Stereochemically Defined Benzimidazole Acrylamide Scaffold


(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide (CAS 152935-62-1) is a low-molecular-weight (MW 187.20 g/mol) heterocyclic compound comprising a benzimidazole core linked via a (Z)-vinyl bridge to a primary amide group [1]. The compound belongs to the benzimidazole acrylamide class, a privileged scaffold in medicinal chemistry known for conferring diverse biological activities, including kinase inhibition, PARP inhibition, and epigenetic modulation [2]. The defining feature of this specific compound is its pure (Z)-stereochemistry, which distinguishes it from its (E)-isomer (CAS 51100-80-2) and the undefined mixed isomer form.

Why Generic (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide Cannot Be Substituted with the (E)-Isomer or Unspecified Stereoisomer Mixtures


Stereochemistry around the exocyclic double bond critically governs both the molecular conformation and the spatial presentation of the benzimidazole and amide pharmacophores. The (Z)-isomer positions the amide carbonyl and the benzimidazole N3 on the same side of the double bond, creating a distinct intramolecular hydrogen-bonding topology and a different electrostatic surface compared to the (E)-isomer [1]. In benzimidazole-based kinase and PARP inhibitor series, small changes in acrylamide geometry have been shown to alter target engagement by over 100-fold in IC50 [2]. Substituting the (Z)-isomer with an unspecified stereoisomer mixture (CAS 51100-80-2) or the pure (E)-form therefore introduces a variable that cannot be controlled in SAR studies, compromising both reproducibility and mechanistic interpretation. For chemistry procurement where the compound serves as a building block, the (Z)-configuration dictates the geometry of downstream derivatives; using the wrong isomer yields diastereomeric products that are chemically and biologically distinct.

Quantitative Differentiation Evidence for (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide (CAS 152935-62-1) Versus Comparators


Stereochemical Purity: (Z)-Isomer vs. Mixed Isomer (CAS 51100-80-2) – Defined Double-Bond Geometry Enables Reproducible Structure-Activity Relationships

The target compound (CAS 152935-62-1) is the pure (Z)-stereoisomer, whereas CAS 51100-80-2 corresponds to the mixed or unspecified isomer form . The (Z)-configuration is confirmed by the InChI stereochemical descriptor '/b6-5-' in PubChem [1]. No quantitative biological activity data have been published specifically for this compound in peer-reviewed literature; head-to-head pharmacological comparison with the (E)-isomer is therefore not available. However, the computed physicochemical properties provide a baseline for differentiation: the (Z)-isomer exhibits a topological polar surface area (TPSA) of 71.8 Ų and XLogP3 of 1.1, which are identical to the (E)-isomer but the distinct 3D conformation leads to different molecular electrostatic potential surfaces [1].

Stereochemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Scaffold Minimalism: Unsubstituted Benzimidazole-Acrylamide Core vs. HDAC Inhibitor Pracinostat (SB939) – Reduced Molecular Complexity for Covalent Probe Design

The target compound (MW 187.20) lacks the N-hydroxyacrylamide zinc-binding group and the butyl/diethylaminoethyl substituents present in the clinical-stage HDAC inhibitor pracinostat (SB939, MW 358.48) [1]. Pracinostat inhibits HDAC1 with an IC50 of approximately 50 nM and shows COLO 205 cellular IC50 in the nanomolar range [1]. The unsubstituted (Z)-benzimidazole acrylamide serves instead as a minimalist scaffold that retains the Michael-acceptor acrylamide moiety without the zinc-chelating hydroxamate, enabling its use as a negative control for hydroxamate-dependent HDAC inhibition or as a starting point for covalent inhibitor libraries targeting non-HDAC cysteine residues [2].

Covalent Inhibitor Design HDAC Inhibition Chemical Biology Probes

Physicochemical Property Profile vs. Drug-like Benzimidazole Acrylamides – Low logP and Low Molecular Weight Offer Superior Fragment-like Character

The target compound has a computed XLogP3 of 1.1 and molecular weight of 187.20 Da, placing it within the 'rule of three' guidelines for fragment-based screening (MW < 300, logP ≤ 3) [1]. In contrast, typical drug-like benzimidazole acrylamide HDAC inhibitors such as pracinostat (clogP ~4.0) and N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides (MW typically 350–450 Da; clogP 2.5–4.5) fall outside fragment space [2]. The target compound's hydrogen bond donor count (2) and acceptor count (2) are also consistent with efficient fragment growth potential.

Fragment-Based Drug Discovery (FBDD) Lead Optimization ADME/Tox Profiling

Synthetic Tractability: Primary Amide Handle vs. Ester or Carboxylic Acid Benz imidazole Derivatives – Direct Amidation and Conjugation Compatibility

The primary amide group in the target compound provides a direct handle for further functionalization via dehydration to nitrile, Hofmann rearrangement, or direct N-alkylation, without the need for protecting group manipulation required by benzimidazole-2-carboxylic acid or ester analogs [1]. The (Z)-acrylamide geometry is preserved during most amide transformations, which is not guaranteed with the (E)-isomer or mixed forms where isomerization can occur under basic or photochemical conditions [2].

Synthetic Chemistry Bioconjugation Building Block Utility

High-Value Application Scenarios for (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide Procurement


Fragment-Based Covalent Inhibitor Library Design

The compound's combination of a benzimidazole privileged scaffold (MW 187, XLogP3 1.1) and a (Z)-acrylamide electrophilic warhead makes it suitable as a core fragment for covalent inhibitor libraries. Its low molecular weight and favorable physicochemical properties satisfy the 'Rule of Three' for fragment-based screening [1], enabling detection of weak initial binding events that can be optimized into potent, selective covalent probes. The pure (Z)-stereochemistry ensures consistent 3D presentation of the warhead across all library members.

Negative Control for Hydroxamate-Dependent HDAC Inhibitor Assays

Because the compound lacks the N-hydroxy (hydroxamate) zinc-binding group present in clinically advanced benzimidazole HDAC inhibitors such as pracinostat [2], it serves as an ideal negative control compound in HDAC enzymatic and cellular assays. The benzimidazole-acrylamide core retains any non-HDAC protein binding interactions while eliminating zinc-dependent HDAC inhibition, enabling deconvolution of polypharmacology effects.

Synthetic Intermediate for Stereodefined Benzimidazole Derivative Synthesis

The primary amide group provides a versatile synthetic handle for conversion to nitriles, amines (via Hofmann rearrangement), or N-substituted amides without perturbing the (Z)-double bond geometry [1]. This makes the compound a valuable building block for medicinal chemistry programs requiring stereochemically pure acrylamide intermediates. Its crystalline nature (implied by the reported melting point in vendor datasheets) facilitates purification and handling.

Crystallographic and Conformational Analysis Studies of Acrylamide Geometry

The defined (Z)-configuration of the exocyclic double bond provides a model system for studying the influence of acrylamide geometry on benzimidazole conformational preferences, intramolecular hydrogen bonding, and crystal packing. Such studies inform computational docking and molecular dynamics simulations where the (Z) vs. (E) geometry significantly alters the predicted binding pose [2].

Quote Request

Request a Quote for (Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.